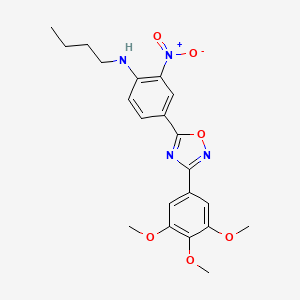
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, also known as ANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANI is a derivative of aniline and belongs to the family of oxadiazole compounds.
科学研究应用
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential applications in various fields of scientific research. One of the most significant applications of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is in the field of neuroscience. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2) in the brain, which is responsible for the release of arachidonic acid. The inhibition of PLA2 by N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to reduce the production of inflammatory mediators and protect neurons from damage caused by oxidative stress.
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has also been investigated for its potential use in cancer treatment. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This mechanism of action has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia.
作用机制
The mechanism of action of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its ability to inhibit the activity of various enzymes in the body. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to inhibit the activity of PLA2, topoisomerase II, and protein kinase C (PKC). The inhibition of these enzymes has been shown to have various physiological effects, including the reduction of inflammation, induction of apoptosis in cancer cells, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have various biochemical and physiological effects in the body. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to reduce the production of inflammatory mediators by inhibiting the activity of PLA2. This effect has been shown to be beneficial in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This effect has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia.
实验室实验的优点和局限性
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a stable compound that is easy to synthesize and purify. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also soluble in organic solvents, which makes it easy to use in various experimental setups.
However, N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations for lab experiments. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has low water solubility, which can limit its use in some experimental setups. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also a relatively new compound, and its potential side effects are not yet fully understood.
未来方向
There are several future directions for the research on N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is to investigate the use of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have neuroprotective effects, and its ability to inhibit the activity of PLA2 could be beneficial in reducing inflammation and oxidative stress in the brain.
Another potential direction is to investigate the use of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline's ability to inhibit the activity of PLA2 could be beneficial in reducing inflammation and autoimmune responses in the body.
Conclusion
In conclusion, N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has shown significant potential in various fields of scientific research. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline's ability to inhibit the activity of various enzymes in the body has been shown to have various physiological effects, including the reduction of inflammation, induction of apoptosis in cancer cells, and modulation of neurotransmitter release. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, but its potential side effects are not yet fully understood. Future research on N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline could lead to the development of new treatments for various diseases, including neurodegenerative and autoimmune diseases.
合成方法
The synthesis of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves the condensation reaction between 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and N-butyl-4-aminobenzene-1-sulfonamide. The reaction is carried out in the presence of a catalyst and a suitable solvent. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
属性
IUPAC Name |
N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-5-6-9-22-15-8-7-13(10-16(15)25(26)27)21-23-20(24-31-21)14-11-17(28-2)19(30-4)18(12-14)29-3/h7-8,10-12,22H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXJCWOYZNPPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

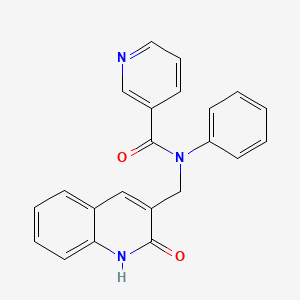

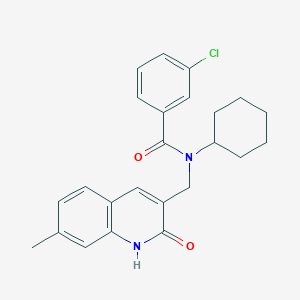

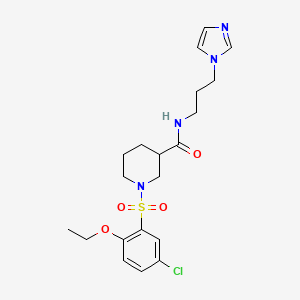

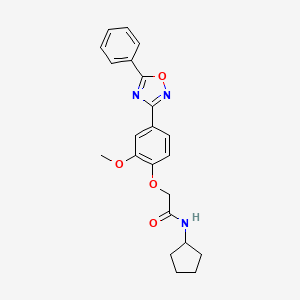
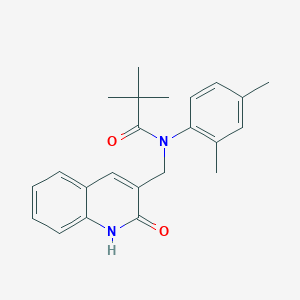
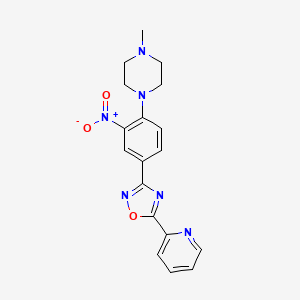


![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)
